molecular formula C22H29N5O B2477246 5-isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900890-96-2

5-isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2477246
CAS No.: 900890-96-2
M. Wt: 379.508
InChI Key: IVZZZQSHWVPFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C22H29N5O and its molecular weight is 379.508. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques: An effective method for synthesizing azolo[1,5-a]pyrimidin-7-amines, which are chemically related to the compound , involves the condensation of aminoazoles with certain nitriles. This synthesis pathway has been found to produce mixtures of regioisomers, demonstrating the chemical versatility and complexity of these compounds (Gazizov et al., 2019).
  • Crystal and Biological Activity: A study on a structurally similar compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, reported its synthesis, crystal structure, and moderate anticancer activity. The crystal structure was determined using X-ray diffraction, highlighting the detailed molecular arrangement and potential for bioactivity (Lu Jiu-fu et al., 2015).

Biological Activities

  • Antimicrobial and Antitumor Activities: Novel N-arylpyrazole-containing enaminones have been synthesized, leading to the discovery of compounds with significant antimicrobial and antitumor activities. This research highlights the potential of pyrazolo[1,5-a]pyrimidin-7-amine derivatives in developing new therapeutic agents (Riyadh, 2011).
  • Phosphodiesterase Inhibitors: A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was synthesized, focusing on their role as phosphodiesterase 1 (PDE1) inhibitors. One particular compound, ITI-214, showed picomolar inhibitory potency for PDE1 and is under clinical development for treating cognitive deficits associated with schizophrenia and Alzheimer's disease (Li et al., 2016).

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c1-17(2)20-15-21(23-9-6-10-26-11-13-28-14-12-26)27-22(25-20)19(16-24-27)18-7-4-3-5-8-18/h3-5,7-8,15-17,23H,6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZZZQSHWVPFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)NCCCN3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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